Patulolide B Patulolide B Patulolide B is a natural product found in Penicillium urticae and Penicillium griseofulvum with data available.
Brand Name: Vulcanchem
CAS No.: 103729-43-7
VCID: VC20742420
InChI: InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8-/t10-/m1/s1
SMILES: CC1CCCCCCC(=O)C=CC(=O)O1
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol

Patulolide B

CAS No.: 103729-43-7

Cat. No.: VC20742420

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Patulolide B - 103729-43-7

CAS No. 103729-43-7
Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
IUPAC Name (3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione
Standard InChI InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8-/t10-/m1/s1
Standard InChI Key XETYGXGLGYXEIT-HSTULFTRSA-N
Isomeric SMILES C[C@@H]1CCCCCCC(=O)/C=C\C(=O)O1
SMILES CC1CCCCCCC(=O)C=CC(=O)O1
Canonical SMILES CC1CCCCCCC(=O)C=CC(=O)O1

Chemical Structure and Properties

Patulolide B belongs to a family of macrocyclic lactones characterized by a 12-membered ring with specific functional groups that contribute to its biological activities.

Structural Characteristics

Patulolide B features a 12-membered macrocyclic lactone ring with one double bond in Z-configuration flanked by carbonyl groups. The compound contains a chiral center at C-12 with an R-configuration bearing a methyl substituent. This specific structural arrangement contributes significantly to its biological properties and potential applications in pharmaceutical research.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Patulolide B

PropertyValue
CAS Number103729-43-7
Molecular FormulaC₁₂H₁₈O₃
Molecular Weight210.27 g/mol
IUPAC Name(3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione
Density1 g/cm³
Boiling Point364.3°C at 760 mmHg
Flash Point161.9°C
LogP2.39760
Polar Surface Area43.37000
Vapor Pressure1.69E-05 mmHg at 25°C
Index of Refraction1.453

The physical and chemical properties of Patulolide B contribute to its stability and biological interactions. With a LogP value of 2.39760, the compound demonstrates moderate lipophilicity, which influences its membrane permeability and potential pharmacokinetic behavior .

Biosynthesis of Patulolide B

Producing Organism

Patulolide B is primarily produced by Penicillium urticae S11R59, a patulin-minus mutant derived during studies of the biosynthetic pathway of the tetraketide patulin. This mutant strain was obtained from P. urticae NRRL2159A and produces a family of macrolides collectively known as patulolides .

Biosynthetic Pathway

Research on the biosynthesis of Patulolide B has been conducted using ¹³C-labeled acetate. The feeding of [1-¹³C]acetate to cultures of P. urticae S11R59 resulted in enrichment at carbons 1, 3, 5, 7, 9, and 11, while feeding of [2-¹³C]acetate led to enrichment at carbons 2, 4, 6, 8, 10, and 12. These findings conclusively demonstrated that Patulolide B is a pure acetogenic hexaketide derived from six acetate units coupled in a head-to-tail fashion .

The biosynthetic origin of Patulolide B as a hexaketide provides valuable insights into its structural development and may guide future efforts to enhance its production through biotechnological approaches.

Biological Activities

Patulolide B exhibits a range of biological activities that make it a compound of significant interest in pharmacological research.

Antimicrobial Properties

Patulolide B demonstrates notable antimicrobial activity against various species of fungi, yeasts, and bacteria. These properties are characteristic of macrolide antibiotics, which typically function by inhibiting protein synthesis in microorganisms .

Cytotoxic Properties

Studies have shown that Patulolide B possesses cytotoxic properties, making it a potential candidate for cancer research. This cytotoxicity likely stems from the compound's ability to interfere with cellular processes in rapidly dividing cells.

Plant Growth Inhibition

Similar to related compounds such as cladospolides, Patulolide B has been observed to inhibit growth in plants. This property could potentially be exploited in agricultural applications for weed control or as a plant growth regulator .

Table 2: Biological Activities of Patulolide B

Activity TypeTarget OrganismsPotential Applications
AntifungalVarious fungi speciesTreatment of fungal infections
AntibacterialVarious bacterial speciesDevelopment of new antibiotics
CytotoxicCancer cell linesAnticancer research
Plant Growth InhibitionVarious plant speciesAgricultural applications

Synthesis Methods

The synthesis of Patulolide B has been documented in scientific literature, with several approaches developed to construct its macrocyclic structure.

Synthetic Approaches

Related Compounds

Patulolide B belongs to a family of structurally similar macrolides with varying biological activities.

Patulolide Family

Patulolides A, B, and C are 12-membered macrolides produced by P. urticae S11R59. While sharing a common macrocyclic lactone core, they differ in their substitution patterns and oxidation states. All three compounds exhibit similar antimicrobial properties and plant growth inhibitory effects .

Sporiolides and Cladospolides

Sporiolides A and B are cytotoxic twelve-membered macrolides isolated from a marine-derived fungus of the Cladosporium species. Sporiolide A has demonstrated antifungal activity against Cryptococcus neoformans and Neurospora crassa, while both Sporiolides A and B have exhibited cytotoxicity against murine lymphoma L1210 cells .

Cladospolides A and B, produced by Cladosporium cladosporioides, are also structurally related to Patulolide B and share the plant growth inhibitory properties .

Table 3: Comparison of Patulolide B with Related Compounds

CompoundProducer OrganismStructural FeaturesBiological Activities
Patulolide AP. urticae S11R5912-membered macrolideAntimicrobial, plant growth inhibition
Patulolide BP. urticae S11R5912-membered macrolide with one double bondAntifungal, antibacterial, cytotoxic
Patulolide CP. urticae S11R5912-membered macrolideAntimicrobial, plant growth inhibition
Sporiolide ACladosporium sp.12-membered macrolide with benzoyl groupCytotoxic, antifungal
Sporiolide BCladosporium sp.12-membered macrolide with methoxy groupCytotoxic
Cladospolide AC. cladosporioides12-membered macrolidePlant growth inhibition
Cladospolide BC. cladosporioides12-membered macrolidePlant growth inhibition

Research Findings and Applications

Recent research has focused on exploring the potential applications of Patulolide B in medicine and agriculture.

Pharmaceutical Research

The antimicrobial and cytotoxic properties of Patulolide B have stimulated research into its potential as a lead compound for developing new therapeutic agents. Its activity against fungi and bacteria suggests potential applications in the development of new antibiotics, particularly important in the context of increasing antimicrobial resistance.

The cytotoxic properties of Patulolide B also indicate potential applications in cancer research. Although preliminary, these findings suggest that Patulolide B or its derivatives might serve as templates for developing anticancer agents .

Agricultural Applications

The plant growth inhibitory properties of Patulolide B and related compounds suggest potential applications in agriculture. These compounds could potentially be developed as natural herbicides or plant growth regulators, offering alternatives to synthetic agrochemicals .

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